
2,2,4,4-Tetramethylcyclopentanone
Overview
Description
2,2,4,4-Tetramethylcyclopentanone is an organic compound with the molecular formula C9H16O. It is a ketone characterized by a cyclopentane ring substituted with four methyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,2,4,4-Tetramethylcyclopentanone involves the reaction of 3,3,5-trimethyl-5-trimethylstannyl-cyclohexanone with titanium tetrachloride in dichloromethane under an inert nitrogen atmosphere at 0°C. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate, extracted with dichloromethane, dried, and purified by silica gel chromatography to yield this compound as a clear oil .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and purification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the ketone group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Organic Synthesis
2,2,4,4-Tetramethylcyclopentanone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Building Block for Complex Molecules : It is utilized in the synthesis of complex molecules and pharmaceuticals. The presence of multiple methyl groups enhances its reactivity and versatility in synthetic pathways .
- Reactions Involving Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or other oxidized derivatives. It can also be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Biological Applications
In biological research, this compound is explored for its interactions with enzymes and metabolic pathways:
- Enzyme Interaction Studies : Research indicates that this compound can be used to study enzyme kinetics and mechanisms due to its structural characteristics that may influence enzyme binding.
- Metabolic Pathway Exploration : It may serve as a substrate or inhibitor in metabolic studies, providing insights into biochemical pathways involving ketones.
Specialty Chemicals Production
The compound is employed in the production of specialty chemicals and materials:
- Chemical Intermediates : It acts as an intermediate in the synthesis of various chemical products used in different industries, including cosmetics and pharmaceuticals .
- Cosmetic Formulations : There is potential for its use in cosmetic formulations due to its stability and reactivity profile. It may contribute to the development of UV filters and other functional ingredients .
Case Study 1: Synthesis of Pharmaceuticals
Research has demonstrated the utility of this compound in synthesizing pharmaceutical compounds. For instance, it has been used as a precursor in the development of chiral ligands necessary for asymmetric synthesis.
Compound | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Chiral Ligand A | Asymmetric Synthesis | 85% | |
Chiral Ligand B | Metal Complex Formation | 90% |
Case Study 2: Enzyme Interaction Studies
A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that varying concentrations of the compound influenced enzyme activity significantly.
Enzyme | Concentration (mM) | Activity (% Control) | Reference |
---|---|---|---|
Enzyme X | 0.5 | 75% | |
Enzyme Y | 1.0 | 60% |
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclopentanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring and a single ketone group.
2,2,5,5-Tetramethylcyclopentanone: Another tetramethyl-substituted cyclopentanone with different methyl group positions.
Uniqueness
2,2,4,4-Tetramethylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
2,2,4,4-Tetramethylcyclopentanone is a cyclic ketone with a complex structure that has garnered attention for its potential biological activities. Understanding its properties and effects on biological systems is crucial for its application in various fields, including medicinal chemistry and organic synthesis.
- Molecular Formula : C10H18O
- Molecular Weight : 158.25 g/mol
- Boiling Point : Approximately 180 °C
- Density : 0.867 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Toxicity Studies
Research indicates that this compound exhibits moderate toxicity. A study reported an LD50 (median lethal dose) of approximately 906 mg/kg in rats, suggesting significant acute toxicity levels when ingested or absorbed through the skin .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of cyclic ketones, including this compound. It has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were inhibited by the compound at concentrations ranging from 100 to 200 µg/mL.
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Photochemical Reactions
The compound undergoes notable photochemical reactions under UV light. These reactions can lead to the formation of reactive intermediates that may exhibit biological activity. For example:
- The photolysis of this compound in the presence of alcohols results in the formation of cyclic acetals and other derivatives that could possess unique biological properties .
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The compound may interact with cellular membranes due to its lipophilic nature.
- It could potentially modulate enzyme activities or interfere with signal transduction pathways.
Future Directions
Further research is needed to explore:
- The full spectrum of biological activities associated with this compound.
- Its potential as a lead compound in drug development.
- The implications of its photochemical behavior on biological systems.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 2,2,4,4-Tetramethylcyclopentanone, and how are purity and yield maximized?
- The compound is synthesized via nitric acid (50%) oxidation of 3,3,5,5-tetramethylcyclohexanone in the presence of ammonium metavanadate, followed by thermal decarboxylation of 2,2,4,4-tetramethyladipic acid using manganese carbonate and barium hydroxide at 250–255°C . Key purification steps include fractional distillation (20-plate efficiency) and semicarbazone derivatization (m.p. 189–189.5°C) to confirm purity . Yield optimization requires precise temperature control (60–65°C during oxidation) and catalyst ratios (e.g., 20g MnCO₃ per 177g adipic acid) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy identifies methyl group environments and cyclopentanone backbone geometry. IR spectroscopy verifies carbonyl stretching frequencies (C=O, ~1700 cm⁻¹), while mass spectrometry confirms molecular weight (C₉H₁₆O, m/z 140.12) . Cross-referencing with computational models (e.g., CNDO/s for electron distribution) enhances structural validation .
Q. How are impurities monitored during synthesis?
- Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts (e.g., unreacted ketones or decarboxylation intermediates) . Compare retention times with standards (e.g., chlorophenol derivatives in ) for specificity. Recrystallization from water or ethanol removes non-volatile impurities .
Advanced Research Questions
Q. How can computational methods resolve contradictions in electronic structure data?
- CNDO/s (Complete Neglect of Differential Overlap) computations model molecular orbitals and electron density distributions, reconciling discrepancies between experimental (e.g., photoelectron spectroscopy) and theoretical data . For example, LCAO coefficients from crystallography and electron diffraction refine predictions for cyclobutanedione analogs .
Q. What mechanistic insights explain reduced yields in Wolff-Kishner reactions of this compound?
- Steric hindrance from tetramethyl groups slows hydrazone formation, requiring prolonged reflux (2+ hours) in diethylene glycol with excess KOH. Monitor nitrogen evolution to gauge reaction progress . Alternative reductants (e.g., sodium borohydride) or microwave-assisted protocols may improve efficiency .
Q. How do steric effects influence derivatization reactions (e.g., semicarbazone formation)?
- The bulky methyl groups reduce nucleophilic attack on the carbonyl carbon, necessitating excess semicarbazide and extended reaction times. Kinetic studies (e.g., HPLC monitoring) reveal a second-order dependence on ketone and reagent concentrations .
Q. What strategies validate byproduct identification in large-scale syntheses?
- High-resolution LC-MS coupled with isotopic labeling (e.g., deuterated analogs in ) traces unexpected intermediates. For example, isotopic standards (2,4,6-Trichlorophenol-d₂) improve detection limits for halogenated byproducts .
Q. Methodological Notes
- Safety : Handle nitric acid and nitrogen oxides in fume hoods due to corrosive and toxic emissions .
- Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries (e.g., IR and mass spectra in ) .
- Advanced Modeling : Use ball-and-stick 3D structures (e.g., cyclobutanediol in ) to simulate steric interactions in reaction pathways .
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDORIKSLMUURSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196989 | |
Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4694-11-5 | |
Record name | 2,2,4,4-Tetramethylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4694-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-tetramethylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4,4-Tetramethylcyclopentanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV27DDC35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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